molecular formula C15H16N2O2 B1315974 tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate CAS No. 218772-62-4

tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No. B1315974
M. Wt: 256.3 g/mol
InChI Key: YCQLNYZZVFUWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • It is a solid compound that is typically stored in a refrigerator .

Physical And Chemical Properties Analysis

  • InChI Code : 1S/C15H16N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate is used in organic synthesis, specifically in the formation of spirocyclic indoline lactones. This process involves base-promoted cyclization and subsequent alkylations, leading to high yields of diastereomers. Such compounds are important in organic chemistry due to their complex structure and potential biological activity (Hodges, Wang, & Riley, 2004).
  • It acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This catalytic process is important for converting primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis (Shen et al., 2012).

Potential Biomedical Applications

  • Indole derivatives containing the tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate moiety have been studied for their antihypertensive activity, exhibiting both beta-adrenergic receptor antagonist and vasodilating actions. This suggests their potential application in the treatment of hypertension (Kreighbaum et al., 1980).

Applications in Material Science

  • Tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate derivatives have been synthesized and characterized for their crystal structures. The characterization of these compounds contributes to the understanding of molecular interactions and stability, which is crucial for the development of new materials (Thenmozhi et al., 2009).

Safety And Hazards

  • Precautionary Statements : P280 (Wear protective gloves/protective clothing), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses if present and easy to do), P351 (Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-(cyanomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQLNYZZVFUWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572185
Record name tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate

CAS RN

218772-62-4
Record name 1,1-Dimethylethyl 3-(cyanomethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218772-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Escribano Cuesta, A Escribano Cuesta - New Gold-Catalyzed …, 2013 - Springer
The methodology developed in the AD group for the gold-catalyzed cyclization of indoles with alkynes was applied in the total synthesis of lundurines. Lundurines are a new type of …
Number of citations: 0 link.springer.com
C Ferrer, A Escribano-Cuesta, AM Echavarren - Tetrahedron, 2009 - Elsevier
The 1H-azocino[5,4-b]indole skeleton of the lundurines has been prepared by the 8-endo-dig cyclization of an alkynylindole using AuCl 3 or other gold complexes as catalysts. …
Number of citations: 110 www.sciencedirect.com

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